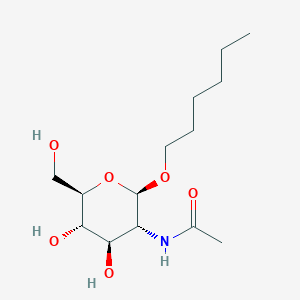

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its ability to interact with biological membranes and proteins, making it a valuable tool in biochemical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a hexyl alcohol with 2-acetamido-2-deoxy-D-glucose. The reaction is carried out under acidic conditions, often using a catalyst such as trifluoromethanesulfonic acid (TfOH) to promote the formation of the glycosidic bond . The reaction mixture is then purified through column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at specific hydroxyl groups. In studies with similar glucopyranosides, MnO₂ in dichloromethane oxidizes primary alcohols to ketones or carboxylic acids. For example:

- Reaction : Oxidation of the hexyl chain or hydroxyl groups yields glucono-1,5-lactone derivatives.

- Conditions : MnO₂, CH₂Cl₂, reflux .

- Key Product : 2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones (Kᵢ = 6.8–27 nM for hHexB inhibition) .

Reduction Reactions

Reductive cleavage of acetamido or acetyloxy groups has been reported:

- Reagents : LiAlH₄ or NaBH₄ under inert atmospheres.

- Outcome : Reduction of acetylated intermediates to hydroxyl derivatives, critical for deprotection steps .

- Example : Catalytic hydrogenolysis removes benzyl groups from trisaccharide derivatives .

Substitution Reactions

Nucleophilic substitution occurs at the acetamido group or acetyl-protected hydroxyls:

- Glycosylation : Reacts with glycosyl donors (e.g., galactopyranosyl bromide) under Koenigs-Knorr conditions to form β-linked disaccharides.

- Sulfonylation : Condensation with arenesulfonylhydrazines forms sulfonylhydrazones, enhancing enzyme inhibition .

Hydrolysis and Deprotection

Acid- or base-catalyzed hydrolysis removes protecting groups:

- O-Deacetylation : NH₃/MeOH cleaves acetyl groups, yielding free hydroxyls .

- Selective Hydrolysis : Hot 60% aqueous acetic acid cleaves methoxybenzylidene acetals .

Glycosylation Reactions

The compound serves as a glycosyl acceptor in oligosaccharide synthesis:

- Trisaccharide Formation : Condensation with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide yields β-1,3-linked galactopyranosyl derivatives .

- Key Intermediate : Used to synthesize tumor-associated carbohydrate antigens .

Table 1: Key Reaction Pathways and Outcomes

Synthetic Routes

A scalable synthesis involves:

科学研究应用

Chemical Properties and Structure

Hex-Nac-Glc is characterized by its molecular formula C14H27NO6 and a molecular weight of approximately 287.37 g/mol. The compound features a hexyl group attached to a 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety, which is derived from glucose. Its structure allows it to function effectively as a surfactant and stabilizer in various biochemical applications.

Scientific Research Applications

1. Biochemical Research

- Detergent for Membrane Proteins : Hex-Nac-Glc is employed as a mild detergent for solubilizing membrane proteins, aiding in their extraction and study while preserving their structural integrity. This property is crucial for assays investigating protein-lipid interactions and the stability of membrane proteins under different conditions.

- Substrate for Enzymatic Studies : The compound acts as a substrate for specific enzymes, allowing researchers to explore enzyme kinetics and mechanisms. Understanding these interactions can have implications in biofuel production and biomass conversion.

2. Drug Development

- Lead Compound : Hex-Nac-Glc has potential as a lead compound in drug development due to its biological activity. Preliminary studies suggest it may exhibit antimicrobial properties, although further research is needed to fully elucidate its pharmacological profile .

3. Immunology

- Study of Immune Reactions : The compound has been utilized in immunological studies to measure albumin levels and assess tissue responses, contributing to the understanding of immune system dynamics .

4. Glycobiology

- Synthesis of Glycoproteins : Hex-Nac-Glc plays a role in the synthesis of complex carbohydrates and glycoproteins, which are essential for cellular communication and recognition processes .

Case Studies

Case Study 1: Protein-Lipid Interaction Studies

In a study examining protein-lipid interactions, Hex-Nac-Glc was used to solubilize membrane proteins from E. coli membranes. The results demonstrated that the use of this compound preserved protein functionality better than harsher detergents, leading to more accurate assessments of protein behavior in lipid environments.

Case Study 2: Enzymatic Activity Assessment

Research involving glycosidases showed that Hex-Nac-Glc served as an effective substrate, allowing for the determination of kinetic parameters that are vital for understanding enzyme efficiency in carbohydrate metabolism.

作用机制

The mechanism of action of Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to proteins, affecting their folding and stability. These interactions are mediated by the hydrophobic hexyl chain and the hydrophilic glucopyranoside moiety, which allows the compound to interact with both lipid and aqueous environments .

相似化合物的比较

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:

2-Acetamido-2-deoxy-D-glucose (GlcNAc): A monosaccharide derivative used in the synthesis of glycoproteins and glycolipids.

2-Acetamido-2-deoxy-D-galactose (GalNAc): Another monosaccharide derivative with similar applications in glycoscience.

2-Acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones: Compounds used as inhibitors of human OGA and HexB enzymes

This compound is unique due to its surfactant properties, which make it particularly useful in applications involving membrane interactions and protein stabilization .

生物活性

Hexyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (HexNAc-Hex) is a glycoside that has garnered attention for its significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of N-acetylglucosamine (GlcNAc) and is characterized by its hexyl alkyl chain, which enhances its hydrophobic properties. This article delves into the biological activities associated with HexNAc-Hex, including its role in protein stabilization, potential antimicrobial properties, and applications in oligosaccharide synthesis.

HexNAc-Hex is synthesized through a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The synthesis typically involves the acylation of glucosamine derivatives followed by glycosidic bond formation. The general reaction can be summarized as follows:

Table 1: Comparison of HexNAc-Hex with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a hexyl group enhancing hydrophobicity | Protein solubilization, antimicrobial |

| Octyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Shorter alkyl chain (octyl) | Lower hydrophobicity, less effective |

| Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | Longer alkyl chain (dodecyl) | Increased membrane interaction |

Protein Stabilization and Solubilization

HexNAc-Hex has been shown to effectively solubilize membrane proteins, which is crucial for studying protein-lipid interactions in vitro. Research indicates that this compound stabilizes membrane proteins during purification processes, enhancing their functional activity in various assays. Techniques such as fluorescence spectroscopy and surface plasmon resonance are commonly employed to quantify binding affinities and kinetics between HexNAc-Hex and target proteins.

Antimicrobial Properties

Preliminary studies suggest that HexNAc-Hex may possess antimicrobial properties; however, further research is necessary to fully elucidate its pharmacological profile. The compound's ability to interact with bacterial membranes could potentially lead to applications in developing new antimicrobial agents.

Oligosaccharide Synthesis

HexNAc-Hex serves as a saccharide primer for synthesizing oligosaccharides using living cells. In experiments involving HL60 cells, HexNAc-Hex facilitated the production of various glycosylated products, including neolacto-series oligosaccharides. These findings highlight its utility in biochemical applications aimed at enhancing the functional analysis of oligosaccharides .

Case Studies

- Protein-Lipid Interaction Studies : In vitro assays demonstrated that HexNAc-Hex significantly improves the stability of membrane proteins under varying conditions. This was evidenced by enhanced activity in functional assays compared to controls lacking the compound.

- Glycosylation Experiments : A study involving HL60 cells showed that incubation with HexNAc-Hex resulted in the production of multiple glycosylated products, confirming its role as an effective primer for oligosaccharide synthesis .

属性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO6/c1-3-4-5-6-7-20-14-11(15-9(2)17)13(19)12(18)10(8-16)21-14/h10-14,16,18-19H,3-8H2,1-2H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQSNDGHZWMGCA-DHGKCCLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。